molecular formula C28H28FN3O B14971880 N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline CAS No. 951523-76-5

N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline

Cat. No.: B14971880
CAS No.: 951523-76-5
M. Wt: 441.5 g/mol
InChI Key: HDUFHTJUNHJPAA-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a fluorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline typically involves multiple steps, including the formation of the indole core, the introduction of the fluorophenyl group, and the final coupling with the aniline derivative. Common synthetic routes may include:

Chemical Reactions Analysis

N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and neurology.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind with high affinity to various receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole core with a fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

951523-76-5

Molecular Formula

C28H28FN3O

Molecular Weight

441.5 g/mol

IUPAC Name

[4-(diethylamino)phenyl]-[1-(4-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

InChI

InChI=1S/C28H28FN3O/c1-3-31(4-2)22-15-11-20(12-16-22)28(33)32-18-17-24-23-7-5-6-8-25(23)30-26(24)27(32)19-9-13-21(29)14-10-19/h5-16,27,30H,3-4,17-18H2,1-2H3

InChI Key

HDUFHTJUNHJPAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)F)NC5=CC=CC=C35

Origin of Product

United States

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